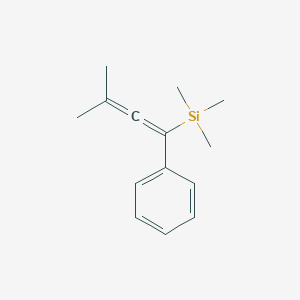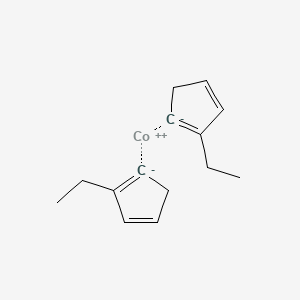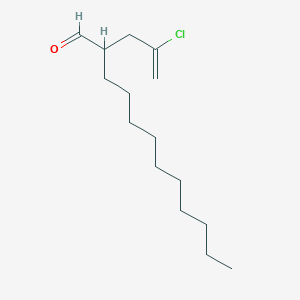
1,3-Dibromo-1,1-diphenylpropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-1,1-diphenylpropan-2-one is an organic compound with the molecular formula C15H12Br2O. It is a brominated derivative of 1,3-diphenyl-2-propanone and is known for its applications in organic synthesis and research. The compound is characterized by the presence of two bromine atoms and two phenyl groups attached to a central propanone structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-1,1-diphenylpropan-2-one can be synthesized through the bromination of 1,3-diphenyl-2-propanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via electrophilic addition of bromine to the double bond of 1,3-diphenyl-2-propanone, resulting in the formation of the dibromo compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dibromo-1,1-diphenylpropan-2-one undergoes various chemical reactions, including:
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (NaI) in acetone.
Common Reagents and Conditions:
Reduction: Zinc in methanol is commonly used for the reduction of this compound.
Substitution: Sodium iodide in acetone is used for nucleophilic substitution reactions.
Major Products Formed:
Reduction: 1,3-Diphenyl-2-propanone
Substitution: Depending on the nucleophile, various substituted derivatives of 1,3-diphenyl-2-propanone can be formed.
Aplicaciones Científicas De Investigación
1,3-Dibromo-1,1-diphenylpropan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-1,1-diphenylpropan-2-one involves its ability to undergo various chemical transformations. The bromine atoms in the compound are highly reactive and can participate in electrophilic and nucleophilic reactions. The compound’s effects are primarily due to its ability to form reactive intermediates that can interact with molecular targets and pathways involved in oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
1,3-Diphenyl-2-propanone: A non-brominated analog used in similar synthetic applications.
2,3-Dibromo-1,3-diphenylpropan-1-one: Another brominated derivative with similar reactivity.
1,2-Diphenyl-1,2-propanedione: A related compound with different substitution patterns.
Uniqueness: 1,3-Dibromo-1,1-diphenylpropan-2-one is unique due to the presence of two bromine atoms, which confer distinct reactivity and enable specific synthetic transformations that are not possible with non-brominated analogs. Its ability to participate in both electrophilic and nucleophilic reactions makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
55065-01-5 |
|---|---|
Fórmula molecular |
C15H12Br2O |
Peso molecular |
368.06 g/mol |
Nombre IUPAC |
1,3-dibromo-1,1-diphenylpropan-2-one |
InChI |
InChI=1S/C15H12Br2O/c16-11-14(18)15(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
CIBSUCGZBGKFPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B14640435.png)
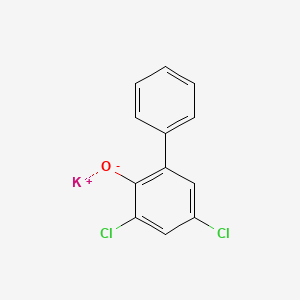
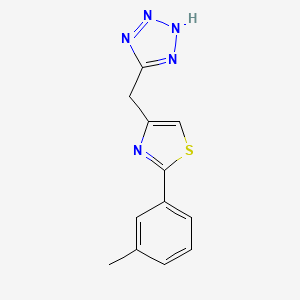
![1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one)](/img/structure/B14640473.png)
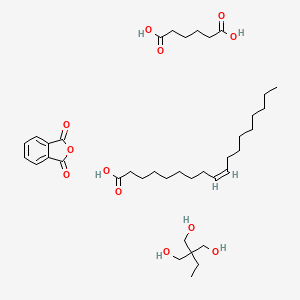

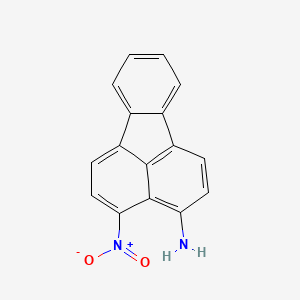

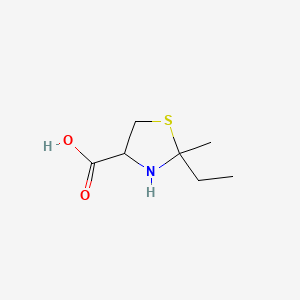

![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
